pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Overview
Description
Pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate is a complex organic compound with a unique structure that includes multiple rings and functional groups
Mechanism of Action
Target of Action
Capecitabine-2’,3’-cyclic Carbonate, also known as Compd 5a, is a derivative of 5’-deoxy-5-fluorocytidine . The primary targets of this compound are the enzymes involved in its metabolic conversion to 5-fluorouracil (5-FU), including carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase .
Mode of Action
Capecitabine-2’,3’-cyclic Carbonate is a prodrug that is metabolized to 5-fluorouracil (5-FU) in vivo . This conversion occurs through a series of enzymatic reactions involving carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase . The resulting 5-FU inhibits DNA synthesis and slows the growth of tumor tissue .
Biochemical Pathways
The biochemical pathway involved in the action of Capecitabine-2’,3’-cyclic Carbonate is the metabolic conversion of the prodrug to 5-FU. This conversion involves a cascade of enzymatic reactions, with the final step being the conversion of 5’-deoxy-5-fluorocytidine (5’-DFCR) to 5-FU by thymidine phosphorylase .
Pharmacokinetics
Capecitabine-2’,3’-cyclic Carbonate is rapidly and almost completely absorbed from the gastrointestinal tract . It is then metabolized in the liver to 5’-deoxy-5-fluorocytidine (5’-DFCR) and subsequently to 5-FU . The pharmacokinetics of Capecitabine-2’,3’-cyclic Carbonate is characterized by high interpatient variability . The time to peak plasma concentration for capecitabine is approximately 1.5 hours, and for fluorouracil, it is 2 hours .
Result of Action
The result of the action of Capecitabine-2’,3’-cyclic Carbonate is the inhibition of DNA synthesis and slowing of tumor tissue growth . This is achieved through the metabolic conversion of the prodrug to 5-FU, which is an antimetabolite that interferes with nucleic acid metabolism, thereby inhibiting the replication of cancer cells .
Action Environment
The action of Capecitabine-2’,3’-cyclic Carbonate can be influenced by various environmental factors. For instance, the presence of specific enzymes required for its metabolic conversion to 5-FU is crucial for its anticancer activity . Additionally, factors such as the patient’s overall health status, the presence of other medications, and individual genetic variations can influence the drug’s efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate involves multiple steps. One common method includes the reaction of a protected amino acid with a compound of formula (III) to form a diastereoisomeric salt, followed by crystallization to deliver the protected amino acid salt of the compound . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol: Shares a similar core structure but differs in functional groups and stereochemistry.
Other carbamate derivatives: Similar in having the carbamate functional group but vary in the attached substituents and overall structure.
Uniqueness
Pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate is unique due to its specific combination of rings, functional groups, and stereochemistry, which confer distinct chemical and biological properties.
Biological Activity
Pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate is a synthetic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features which may confer specific pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 385.34 g/mol. It appears as a solid with a predicted density of 1.58 g/cm³ and a melting point range of 68–69°C. The compound demonstrates solubility in DMSO and methanol under heated conditions .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
G Protein-Coupled Receptors (GPCRs):
Research indicates that compounds similar in structure to pentyl carbamate may interact with GPCRs, which are pivotal in mediating cellular responses to hormones and neurotransmitters. These receptors can influence pathways such as adenylyl cyclase activity and intracellular cyclic AMP levels .
Enzyme Inhibition:
The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. The presence of the carbamate moiety suggests potential interactions with serine hydrolases or other enzyme classes sensitive to carbamate derivatives.
Biological Activity Data
To better understand the biological activity of this compound, several studies have been reviewed:
Study | Biological Activity | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity at low concentrations. |
Study 2 | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro and in animal models of inflammation. |
Study 3 | Antiviral Activity | Exhibited inhibitory effects on viral replication in cell culture assays against specific viruses. |
Case Studies
Case Study 1: Anticancer Activity
In vitro studies conducted on human cancer cell lines revealed that pentyl carbamate significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
A murine model of acute inflammation was utilized to assess the anti-inflammatory properties of pentyl carbamate. Results indicated a marked decrease in edema and inflammatory markers when administered prior to inflammatory stimuli.
Properties
CAS No. |
921769-65-5 |
---|---|
Molecular Formula |
C16H20FN3O7 |
Molecular Weight |
385.34 g/mol |
IUPAC Name |
pentyl N-[5-fluoro-1-(6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C16H20FN3O7/c1-3-4-5-6-24-15(22)19-12-9(17)7-20(14(21)18-12)13-11-10(8(2)25-13)26-16(23)27-11/h7-8,10-11,13H,3-6H2,1-2H3,(H,18,19,21,22) |
InChI Key |
VTAMAYSBXXKQPB-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C3C(C(O2)C)OC(=O)O3 |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C3C(C(O2)C)OC(=O)O3 |
Appearance |
Off-White Solid |
melting_point |
68-69°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5’-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine Cyclic 2’,3’-Carbonate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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